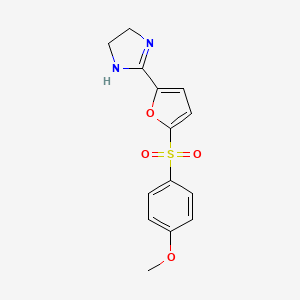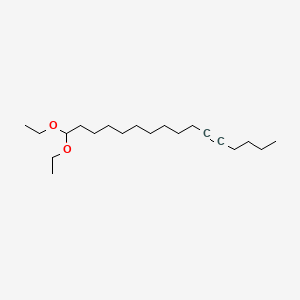
5-Hexadecyne, 16,16-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2 It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in a sixteen-carbon chain, with two ethoxy groups attached to the sixteenth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyne, 16,16-diethoxy- typically involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by the introduction of ethoxy groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-Hexadecyne, 16,16-diethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexadecyne, 16,16-diethoxy- can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles such as sodium ethoxide or potassium tert-butoxide are used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hexadecyne, 16,16-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Hexadecyne, 16,16-diethoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the triple bond play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cetene (1-Hexadecene): A sixteen-carbon chain with a double bond.
5-Hexadecyne, 16,16-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
5-Hexadecyne, 16,16-diethoxy- is unique due to the presence of both a triple bond and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
71393-93-6 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
16,16-diethoxyhexadec-5-yne |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-8,11-19H2,1-3H3 |
Clave InChI |
HNZDZJYRSDSKMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCCCCCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


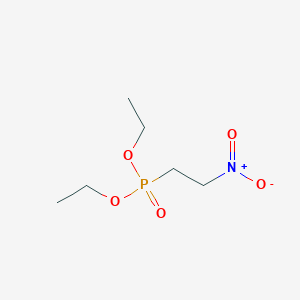
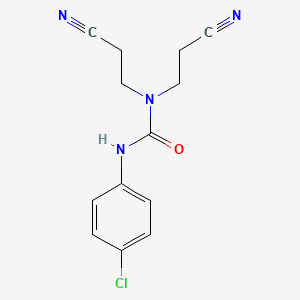
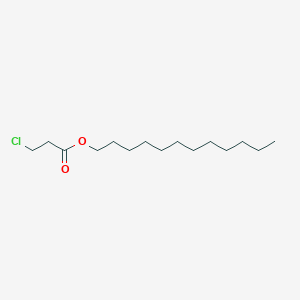

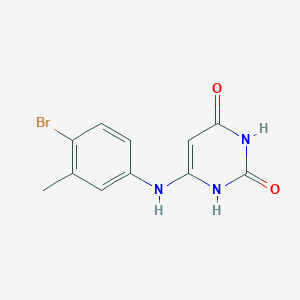
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
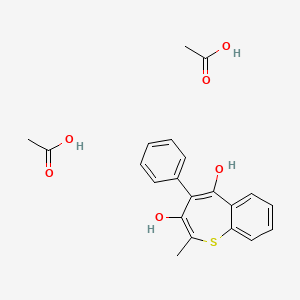
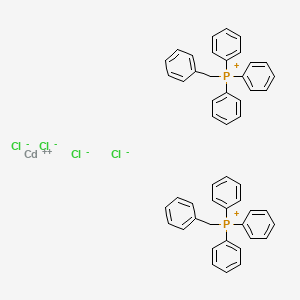
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
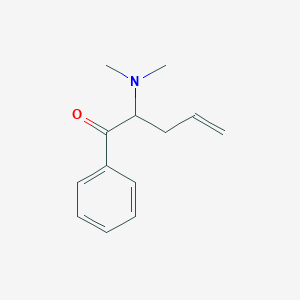
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
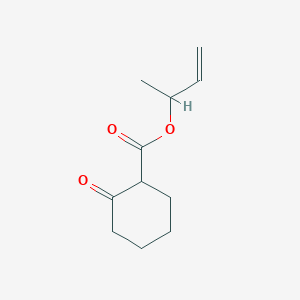
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
